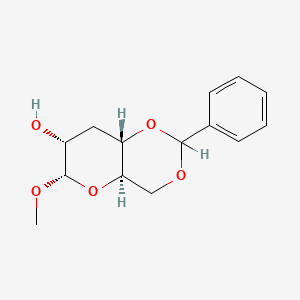

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of glucose, where a benzylidene group is attached to the oxygen atoms at the 4th and 6th positions, and the 3rd hydroxyl group is replaced by a methoxy group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with D-glucose as the starting material.

Protection and Activation: The hydroxyl groups at the 4th and 6th positions are protected using benzylidene acetal formation.

Deoxygenation: The 3rd hydroxyl group is then selectively removed and replaced with a methoxy group.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

Batch Processing: Large-scale production often involves batch processing to ensure consistency and quality.

Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Different functionalized derivatives of the original compound.

Mechanism of Action

Target of Action

Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex compound that has been identified as an important intermediate in the preparation of various sugars . .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of different sugars .

Biochemical Pathways

The compound is involved in the synthesis of different sugars, indicating its role in carbohydrate chemistry . It’s used as a chiral building block and an important intermediate in the preparation of different sugars . .

Result of Action

The compound is noted for its potential in biomedical applications, particularly in combating various ailments . It’s suggested to have capabilities in thwarting malignant cell proliferation

Scientific Research Applications

Chemistry: This compound is used as a chiral building block in the synthesis of complex molecules. Biology: It serves as an intermediate in the study of carbohydrate metabolism and glycosylation processes. Medicine: Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Methyl alpha-D-glucopyranoside: A simpler derivative of glucose without the benzylidene group.

Methyl beta-D-glucopyranoside: Another glucose derivative with a different stereochemistry.

Methyl alpha-D-mannopyranoside: A mannose derivative with similar applications.

Uniqueness: Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFFREHBBCJPJB-HLYYOIJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.